1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that combines a cyclohexane ring with a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Methoxymethyl chloride, suitable bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 1-(Methoxymethyl)-4-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Methoxymethyl)-4-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Industrial Chemistry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde involves its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Methoxymethyl Group: Acts as a protecting group in organic synthesis, preventing unwanted reactions at specific sites.
Cyclohexane Ring: Provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Methoxymethyl)-4-methylcyclohexane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
1-(Methoxymethyl)-4-methylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
2-(Methoxymethyl)-1,4-benzenediamine: Contains a methoxymethyl group but with a benzene ring instead of a cyclohexane ring.
Uniqueness
1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, methoxymethyl group, and aldehyde functional group. This combination imparts specific reactivity and stability, making it valuable in various chemical applications.
Properties
Molecular Formula |
C10H18O2 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9-3-5-10(7-11,6-4-9)8-12-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
LFNLZMRXNTZWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(COC)C=O |
Origin of Product |
United States |
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